molecular formula C27H27N3O6 B11982474 N-{(1Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

N-{(1Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

Cat. No.: B11982474
M. Wt: 489.5 g/mol
InChI Key: WQHUVIVIUNTOIF-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((Cyclohexylamino)carbonyl)2-(5-(3-nitrophenyl)-2-furyl)vinyl)-4-methoxybenzamide is a complex organic compound that features a combination of cyclohexylamino, nitrophenyl, furyl, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Cyclohexylamino)carbonyl)2-(5-(3-nitrophenyl)-2-furyl)vinyl)-4-methoxybenzamide involves multiple steps:

    Formation of the Cyclohexylamino Group: This can be achieved by reacting cyclohexylamine with a suitable carbonyl compound under controlled conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Furyl Group Formation: The furyl group can be synthesized through the reaction of furfural with an appropriate reagent.

    Vinyl Group Addition: The vinyl group can be added through a Heck reaction, involving a palladium catalyst.

    Methoxybenzamide Formation: This involves the reaction of 4-methoxybenzoic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield aniline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. 2

Properties

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

N-[(Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C27H27N3O6/c1-35-22-12-10-18(11-13-22)26(31)29-24(27(32)28-20-7-3-2-4-8-20)17-23-14-15-25(36-23)19-6-5-9-21(16-19)30(33)34/h5-6,9-17,20H,2-4,7-8H2,1H3,(H,28,32)(H,29,31)/b24-17-

InChI Key

WQHUVIVIUNTOIF-ULJHMMPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NC4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.